![molecular formula C24H21NO4S2 B2764407 (4-ethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone CAS No. 1114872-09-1](/img/structure/B2764407.png)
(4-ethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
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Overview
Description
The compound is an organic molecule with several functional groups, including an ethoxy group, a methylthio group, and a 1,4-benzothiazin-2-yl group. These functional groups could potentially give the compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ethoxy group might be susceptible to reactions with strong acids, while the methylthio group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its molecular structure. Factors such as the polarity of its functional groups, its molecular weight, and its overall shape would all play a role .Scientific Research Applications
Organic Synthesis and Catalysis
Studies on related benzothiazine derivatives highlight the importance of such compounds in organic synthesis. For example, the reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole led to the synthesis of a complex with potential as an efficient reusable catalyst for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017). Such research demonstrates the potential utility of benzothiazine derivatives in catalysis and material science.
Antimicrobial Activity
The synthesis of new pyridine derivatives, including those with benzothiazole groups, and their evaluation for antimicrobial activity indicates that benzothiazine derivatives could serve as a basis for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This suggests that (4-ethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone could also be explored for similar applications.
Antioxidant Properties
Research into the antioxidant properties of related compounds, such as the synthesis and evaluation of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone derivatives, demonstrates the potential of benzothiazine derivatives as antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). This area of research could be relevant for exploring the antioxidative potential of the compound .
Photoreactivity and Material Science
The study of photo-reorganization of chromenones to form pentacyclic compounds (Dalal, Khanna, Kumar, & Kamboj, 2017) illustrates the potential of benzothiazine derivatives in material science, specifically in creating novel organic compounds with unique properties through photochemical reactions.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S2/c1-3-29-19-13-11-17(12-14-19)24(26)23-16-25(18-7-6-8-20(15-18)30-2)21-9-4-5-10-22(21)31(23,27)28/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUTXGWFMWPPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone |
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